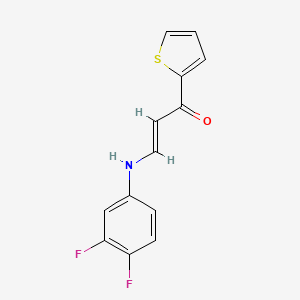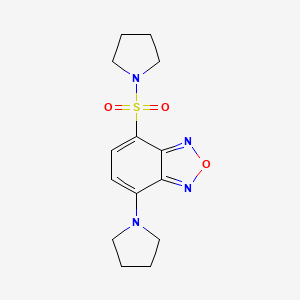
4-(PYRROLIDIN-1-YL)-7-(PYRROLIDINE-1-SULFONYL)-2,1,3-BENZOXADIAZOLE
概要
説明
4-(PYRROLIDIN-1-YL)-7-(PYRROLIDINE-1-SULFONYL)-2,1,3-BENZOXADIAZOLE is a complex organic compound that features a benzoxadiazole core substituted with pyrrolidine and pyrrolidine sulfonyl groups
科学的研究の応用
4-(PYRROLIDIN-1-YL)-7-(PYRROLIDINE-1-SULFONYL)-2,1,3-BENZOXADIAZOLE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(PYRROLIDIN-1-YL)-7-(PYRROLIDINE-1-SULFONYL)-2,1,3-BENZOXADIAZOLE typically involves multi-step organic reactions. One common approach is to start with a benzoxadiazole precursor, which is then subjected to nucleophilic substitution reactions to introduce the pyrrolidine and pyrrolidine sulfonyl groups. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and elevated temperatures to achieve the desired substitutions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
4-(PYRROLIDIN-1-YL)-7-(PYRROLIDINE-1-SULFONYL)-2,1,3-BENZOXADIAZOLE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pyrrolidine and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydride in DMF, bromine in carbon tetrachloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
作用機序
The mechanism of action of 4-(PYRROLIDIN-1-YL)-7-(PYRROLIDINE-1-SULFONYL)-2,1,3-BENZOXADIAZOLE involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine and sulfonyl groups play a crucial role in binding to these targets, modulating their activity. The benzoxadiazole core may also participate in electron transfer processes, contributing to the compound’s overall effect.
類似化合物との比較
Similar Compounds
- 4-(PYRROLIDIN-1-YL)-2,1,3-BENZOXADIAZOLE
- 7-(PYRROLIDINE-1-SULFONYL)-2,1,3-BENZOXADIAZOLE
- 4-(PYRROLIDIN-1-YL)-7-(MORPHOLIN-1-YL)-2,1,3-BENZOXADIAZOLE
Uniqueness
4-(PYRROLIDIN-1-YL)-7-(PYRROLIDINE-1-SULFONYL)-2,1,3-BENZOXADIAZOLE is unique due to the presence of both pyrrolidine and pyrrolidine sulfonyl groups, which confer distinct chemical properties and reactivity. This dual substitution pattern enhances its potential for diverse applications in various fields, making it a valuable compound for scientific research and industrial use.
特性
IUPAC Name |
7-pyrrolidin-1-yl-4-pyrrolidin-1-ylsulfonyl-2,1,3-benzoxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S/c19-22(20,18-9-3-4-10-18)12-6-5-11(17-7-1-2-8-17)13-14(12)16-21-15-13/h5-6H,1-4,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPMSHFGGHUTGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C3=NON=C23)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


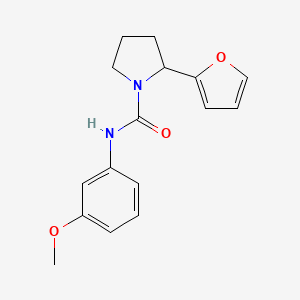
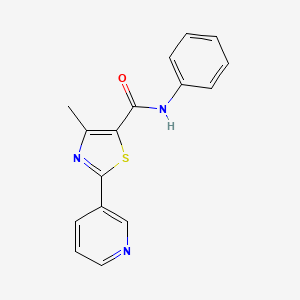
![1-(3-fluorobenzoyl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B4589431.png)
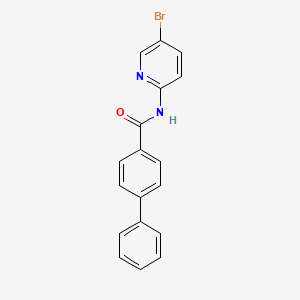
![2-(2-methylphenoxy)-N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide](/img/structure/B4589439.png)
![methyl 3-cyclopropyl-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4589446.png)
![1-methyl-3-(trifluoromethyl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4589452.png)
![N-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4589457.png)
![N-[(1Z)-1-(2,4-dimethoxyphenyl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B4589460.png)
![1-[1-(2,4-Dichlorophenyl)ethyl]-3-(3,4-dimethoxyphenyl)urea](/img/structure/B4589461.png)
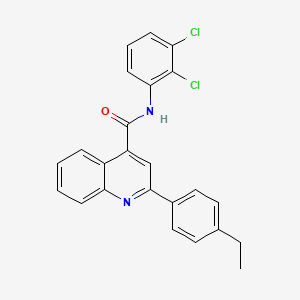
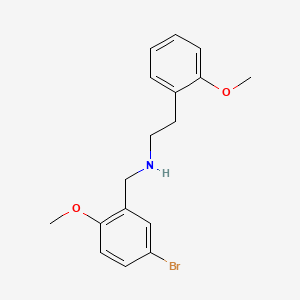
![5-(2-FURYL)-4-[((E)-1-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4589481.png)
